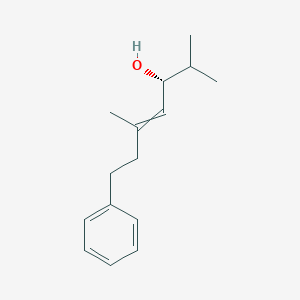

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917883-07-9 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(3R)-2,5-dimethyl-7-phenylhept-4-en-3-ol |

InChI |

InChI=1S/C15H22O/c1-12(2)15(16)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3/t15-/m0/s1 |

InChI Key |

ABNPTKDJAPNUQM-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)[C@H](C=C(C)CCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)C(C=C(C)CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Approaches for Stereochemical Elucidation of 3r 2,5 Dimethyl 7 Phenylhept 4 En 3 Ol

Determination of Absolute Configuration

The unambiguous assignment of the three-dimensional arrangement of atoms at a chiral center is a critical step in chemical research. For a secondary alcohol like (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol, a combination of nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents and chiroptical spectroscopy would be employed to determine its absolute configuration.

Modified Mosher's Method and its Variants

The Modified Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols and amines. The method involves the formation of diastereomeric esters by reacting the alcohol with the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The underlying principle is that the diastereomeric esters will adopt specific conformations where the bulky phenyl group of the MTPA moiety creates a distinct anisotropic effect in the NMR spectrometer's magnetic field. This effect causes protons on one side of the molecule to be shielded (shifted to a higher field, lower ppm) and protons on the other side to be deshielded (shifted to a lower field, higher ppm).

To apply this to this compound, one would synthesize two separate samples: the (R)-MTPA ester and the (S)-MTPA ester. By comparing the ¹H NMR spectra of these two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration can be determined. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter reveals the absolute configuration.

Application of Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

Chiral Derivatizing Agents (CDAs) are essential tools for determining the absolute configuration and enantiomeric purity of chiral compounds via NMR spectroscopy. These agents are enantiomerically pure compounds that react with the target molecule to form a covalent bond, converting a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.

For this compound, in addition to MTPA, other CDAs could be employed. The choice of CDA depends on the specific structure of the analyte and the desired resolution of the NMR signals. The formation of these diastereomeric derivatives allows for the differentiation of the otherwise indistinguishable NMR signals of the enantiomers.

Once the diastereomeric esters of this compound are formed using a CDA, their ¹H and ¹³C NMR spectra would be acquired. In the ¹H NMR spectrum, the chemical shifts of protons adjacent to the newly formed ester linkage and on the flanking alkyl and phenyl groups would be carefully analyzed.

The following hypothetical data table illustrates the type of information that would be gathered and analyzed in a Modified Mosher's method experiment for this compound.

| Proton | Hypothetical δ for (R)-MTPA Ester (ppm) | Hypothetical δ for (S)-MTPA Ester (ppm) | Hypothetical Δδ (δS - δR) (ppm) |

| H-2 | 2.45 | 2.55 | +0.10 |

| H-3 | 5.30 | 5.25 | -0.05 |

| H-4 | 5.60 | 5.58 | -0.02 |

| H-5 | 2.10 | 2.00 | -0.10 |

| H-6 | 2.30 | 2.25 | -0.05 |

| H-7 | 7.20 | 7.18 | -0.02 |

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms near the stereocenter would also exhibit small but measurable differences between the two diastereomers, providing complementary data to support the stereochemical assignment.

To unambiguously assign all the proton and carbon signals in the complex NMR spectra of the diastereomeric esters of this compound, advanced multi-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly important for stereochemical analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. The spatial relationships revealed by NOESY can help to confirm the conformation of the molecule and the relative positioning of different groups, which is crucial for the interpretation of the Mosher's method data.

Chiroptical Spectroscopic Techniques

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods provide information about the absolute stereochemistry of a molecule.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule.

To determine the absolute configuration of this compound using VCD, the experimental VCD spectrum of the compound would be measured. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. The absolute configuration is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. This method is particularly valuable as it does not require derivatization of the molecule.

Computational Chemistry for Stereochemical Analysis and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for studying the structure and reactivity of organic molecules. nih.govmdpi.comsemanticscholar.org For a flexible molecule like this compound, a thorough conformational search is the first critical step. This can be performed using molecular mechanics force fields followed by geometry optimization of the low-energy conformers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)). nih.govcolumbia.edu

The resulting ensemble of low-energy conformers, weighted by their Boltzmann populations, provides a detailed picture of the molecule's conformational landscape. This information is crucial for interpreting spectroscopic data (e.g., NMR coupling constants, ECD spectra) and for understanding stereoselectivity in its potential synthesis. DFT calculations can model the transition states of reactions leading to this alcohol, allowing chemists to predict or rationalize why the (3R) enantiomer might be formed preferentially over the (3S) enantiomer in an asymmetric synthesis. nih.govunimi.it

Quantum chemical calculations are essential for linking computed molecular structures to experimentally measured spectroscopic properties. researchgate.netnih.govcas.czku.edu Time-dependent DFT (TD-DFT) is widely used to calculate chiroptical properties like optical rotation (OR) and ECD spectra. nih.gov

To assign the absolute configuration of 2,5-dimethyl-7-phenylhept-4-en-3-ol, one would first perform a DFT conformational analysis for both the (3R) and (3S) enantiomers. Then, the ORD and ECD spectra for each low-energy conformer would be calculated and averaged based on their Boltzmann populations. columbia.edu The resulting theoretical spectrum for each enantiomer is then compared to the experimental spectrum. A good match between the experimental and the calculated spectrum for the (3R) isomer would provide strong evidence for that absolute configuration. Similarly, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to validate the computed structure and conformation. researchgate.net

Hypothetical Comparison of Experimental and Calculated Optical Rotation

| Compound | Experimental [α]D | Calculated [α]D for (3R) | Calculated [α]D for (3S) |

|---|---|---|---|

| 2,5-Dimethyl-7-phenylhept-4-en-3-ol | +15.2 (c 1.0, CHCl₃) | +18.5 | -18.7 |

Lack of Specific Research Data Precludes Article Generation

The user's request for an article section titled "3.2.3. Computational Studies of Reaction Mechanisms in Asymmetric Catalysis" with detailed research findings and data tables cannot be fulfilled due to the absence of this specific scientific information. While the field of computational chemistry extensively covers asymmetric catalysis and reaction mechanisms, the application of these studies to "this compound" does not appear to have been published.

General methodologies, such as Density Functional Theory (DFT) studies on asymmetric allylation and the Nozaki-Hiyama-Kishi reaction, are well-documented for other compounds. However, without specific research on "this compound," it is impossible to provide the requested scientifically accurate and detailed content, including computational models, transition state analyses, and energy profiles that would be necessary to populate the specified article section and its data tables.

Therefore, the generation of the requested article is not possible while adhering to the strict requirements of focusing solely on "this compound" and including detailed, specific research findings.

Chemical Reactivity and Synthetic Utility of 3r 2,5 Dimethyl 7 Phenylhept 4 En 3 Ol As a Key Synthetic Building Block

Functional Group Interconversions and Derivatizations

The distinct reactivity of each functional moiety within (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol can be selectively addressed to generate a diverse array of derivatives.

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol is a key site for a variety of transformations, including oxidation, protection, and conversion to other functional groups. researchgate.net Oxidation of the secondary alcohol can furnish the corresponding ketone, a versatile intermediate for further carbon-carbon bond formation or other modifications. nih.gov A variety of oxidizing agents can be employed, with the choice of reagent influencing the selectivity and reaction conditions.

Common oxidation reactions for secondary alcohols include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and high-yielding oxidation under neutral conditions.

Chromium-based reagents: Reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective but are often avoided due to their toxicity. nih.gov

The hydroxyl group can also be protected to prevent its interference in subsequent synthetic steps targeting other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB)), and esters (e.g., acetate, pivaloate). The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its eventual removal.

Furthermore, the alcohol functionality can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, facilitating nucleophilic substitution reactions to introduce a variety of other functional groups.

Table 1: Representative Transformations of the Secondary Alcohol in this compound

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation | Dess-Martin Periodinane, CH₂Cl₂, rt | 2,5-Dimethyl-7-phenylhept-4-en-3-one |

| Protection (Silylation) | TBDMS-Cl, Imidazole, DMF, rt | (3R)-3-(tert-butyldimethylsilyloxy)-2,5-dimethyl-7-phenylhept-4-ene |

| Tosylation | TsCl, Pyridine, 0 °C to rt | (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-yl 4-methylbenzenesulfonate |

Transformations of the Unsaturated Alkene Moiety (e.g., Selective Hydrogenation, Hydroxylation, Halogenation)

The carbon-carbon double bond in the homoallylic alcohol provides another site for diverse functionalization.

Selective Hydrogenation: The alkene can be selectively reduced to the corresponding alkane without affecting the phenyl ring. researchgate.net This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. khanacademy.orgyoutube.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation.

Hydroxylation: The alkene can be dihydroxylated to form a diol. mdpi.comnih.gov Common methods for dihydroxylation include:

Sharpless Asymmetric Dihydroxylation: Using osmium tetroxide (OsO₄) in the presence of a chiral ligand, this method can achieve high stereoselectivity.

Upjohn Dihydroxylation: A less stereoselective but often convenient method using a catalytic amount of OsO₄ and a stoichiometric re-oxidant like N-methylmorpholine N-oxide (NMO).

Epoxidation followed by hydrolysis: The alkene can first be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed ring-opening to yield the diol.

Halogenation: The alkene can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) to form the corresponding dihalide. nih.gov Halohydrin formation can also be achieved by performing the halogenation in the presence of water. Additionally, allylic halogenation can be accomplished using reagents like N-bromosuccinimide (NBS) under radical conditions, which would introduce a halogen at the carbon adjacent to the double bond. youtube.com

Table 2: Potential Transformations of the Alkene Moiety

| Transformation | Reagents and Conditions | Expected Product |

| Hydrogenation | H₂, Pd/C, EtOAc, rt | (3R)-2,5-Dimethyl-7-phenylheptan-3-ol |

| Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | (3R)-2,5-Dimethyl-7-phenylheptane-3,4,5-triol |

| Bromination | Br₂, CH₂Cl₂, 0 °C | (3R)-4,5-Dibromo-2,5-dimethyl-7-phenylheptan-3-ol |

Derivatization and Functionalization of the Phenyl Substituent

The terminal phenyl group offers further opportunities for structural modification. researchgate.net Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the aromatic ring. organic-chemistry.org The directing effects of any existing substituents would need to be considered. Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a Lewis acid catalyst (e.g., FeBr₃) with a halogen (e.g., Br₂) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using a Lewis acid to introduce an alkyl or acyl group.

The benzylic position (the CH₂ group adjacent to the phenyl ring) is also susceptible to radical halogenation or oxidation.

Application in the Construction of Complex Molecular Architectures

The multifaceted reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules.

Role as a Precursor in Stereoselective Total Synthesis

Chiral homoallylic alcohols are important intermediates in the synthesis of many natural products. nih.gov The stereocenter at the alcohol-bearing carbon can be used to direct the stereochemistry of subsequent reactions, a concept known as substrate-controlled stereoselection. For instance, the hydroxyl group can direct epoxidation or hydrogenation reactions to a specific face of the molecule. The synthetic utility of such building blocks is widely recognized in the stereoselective synthesis of complex molecules. acs.org

Strategic Use in Fragment Coupling and Convergent Synthesis

In a convergent synthetic strategy, complex molecules are assembled from smaller, pre-functionalized fragments. researchgate.netrsc.org this compound and its derivatives can serve as one of these key fragments. For example, the terminal phenyl group could be modified to include a reactive handle (e.g., a boronic acid or a halide) for use in cross-coupling reactions like the Suzuki or Stille coupling. Alternatively, the alcohol functionality could be oxidized to an aldehyde or ketone, which could then participate in olefination or aldol (B89426) reactions to couple with another fragment. This approach allows for the efficient and flexible construction of complex molecular targets.

Development as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

As of the current body of scientific literature, there is no specific information available detailing the development or application of this compound as a chiral ligand or chiral auxiliary in the field of asymmetric catalysis. Extensive searches of chemical databases and scholarly articles did not yield any research that specifically investigates this compound for such purposes.

Therefore, a detailed discussion on its role in asymmetric catalysis, including research findings and data tables on its performance, cannot be provided at this time. The scientific community has not yet explored or reported on the potential of this compound in the development of new catalytic systems for enantioselective transformations.

Future Research Directions and Emerging Methodologies for Chiral Branched Unsaturated Alcohols

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The design and optimization of synthetic routes for complex chiral molecules like (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this endeavor. By analyzing vast datasets of chemical reactions, ML models can predict the outcomes of reactions, including enantioselectivity, with increasing accuracy. rsc.orgchinesechemsoc.orgrsc.orgacs.org

Recent advances have seen the development of machine learning models capable of predicting the enantiomeric excess of asymmetric reactions with a high degree of accuracy. rsc.org For instance, a Deep Neural Network (DNN) has demonstrated the ability to predict enantioselectivity with a root mean square error (RMSE) of only 6.3 ± 0.9% ee. rsc.org Similarly, the XGBoost algorithm has shown excellent performance in predicting enantioselectivity in certain catalytic systems, achieving a root-mean-square error of 0.26 kcal/mol. chinesechemsoc.org These predictive models can rapidly screen virtual libraries of catalysts and substrates, guiding chemists toward the most promising experimental conditions. chinesechemsoc.org

A key challenge in developing robust ML models for asymmetric catalysis is the need for large, high-quality datasets. acs.orgnih.gov The performance of these models is highly dependent on the diversity and accuracy of the training data. Future efforts will likely focus on creating more comprehensive and standardized reaction databases. Furthermore, the development of "meta-learning" approaches shows promise, where models can learn from a wide range of different but related reactions to predict outcomes for new transformations with limited data. nih.gov The application of these AI tools will enable the rapid identification of optimal catalysts and reaction conditions for the synthesis of specific chiral alcohols like this compound, significantly reducing the experimental burden.

| Machine Learning Model | Application in Asymmetric Catalysis | Reported Accuracy |

| Deep Neural Network (DNN) | Predicting enantioselectivity of Pd-catalyzed C-H functionalization | RMSE of 6.3 ± 0.9% ee rsc.org |

| XGBoost | Predicting enantioselectivity in hypervalent iodine(III) catalyzed dearomatizations | RMSE of 0.26 kcal/mol chinesechemsoc.org |

| Prototypical Networks (Meta-learning) | Predicting enantioselectivity of asymmetric hydrogenation of olefins with limited data | Significant performance improvement over random forests and graph neural networks nih.gov |

Flow Chemistry Approaches for Continuous Stereoselective Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for the production of pharmaceuticals and fine chemicals. rsc.orgnih.govpharmasalmanac.comseqens.comacs.org By conducting reactions in a continuously flowing stream through a reactor, it is possible to achieve superior control over reaction parameters such as temperature, pressure, and mixing. nih.govpharmasalmanac.com This precise control often leads to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.govseqens.com

The application of flow chemistry to the stereoselective synthesis of chiral alcohols is a rapidly growing field. rsc.org Continuous flow systems can be readily coupled with various catalytic methods, including biocatalysis, organometallic catalysis, and organocatalysis, to produce enantiomerically pure compounds. rsc.orgnih.gov For instance, the use of immobilized catalysts or enzymes in packed-bed reactors allows for the continuous production of chiral molecules with easy separation of the product from the catalyst, which can then be reused. acs.org This approach not only improves the efficiency of the catalytic process but also simplifies downstream processing.

The scalability of flow chemistry is another significant advantage. nih.govseqens.com Scaling up a reaction in a flow system often involves running the process for a longer duration or by "numbering up" – running multiple reactors in parallel – rather than redesigning the entire process for a larger vessel, as is common in batch production. pharmasalmanac.com This makes the transition from laboratory-scale synthesis to industrial production more straightforward and cost-effective. seqens.com For a target molecule like this compound, a multi-step synthesis could be designed in a continuous flow system, potentially telescoping several reaction steps without the need for isolating intermediates. nih.gov

| Advantage of Flow Chemistry | Impact on Stereoselective Synthesis |

| Precise control of reaction parameters | Improved yields and enantioselectivity nih.gov |

| Enhanced safety | Safe handling of hazardous reagents and exothermic reactions nih.govseqens.com |

| Facile scalability | Straightforward transition from lab to industrial production nih.govseqens.com |

| Use of immobilized catalysts | Easy catalyst separation and recycling, continuous production acs.org |

Development of Novel Biocatalytic Pathways and Enzyme Discovery

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govrsc.org Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity, operating under mild reaction conditions. nih.govmdpi.com The synthesis of chiral alcohols through the enzymatic reduction of prochiral ketones is a well-established and widely used method. nih.govrsc.org

The discovery of novel enzymes with desired catalytic activities is a key driver of innovation in this field. Modern techniques such as genome mining and metagenomic analysis of environmental samples have made it possible to identify a vast number of new enzymes with unique properties. nih.gov This biodiversity represents an enormous and largely untapped resource for discovering biocatalysts capable of performing challenging chemical transformations. nih.gov For example, photoenzymatic cascade reactions have been developed to convert unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. elsevierpure.comnih.gov

In addition to discovering new enzymes, significant efforts are being directed towards engineering existing enzymes to improve their catalytic properties or to create entirely new functionalities. nih.gov Directed evolution and rational protein design are powerful tools for enhancing enzyme stability, activity, and selectivity. scientificupdate.com Furthermore, the concept of "promiscuous biocatalysis," where enzymes are used to catalyze reactions different from their natural function, is expanding the scope of biocatalysis. scientificupdate.com

Metabolic engineering of microorganisms offers another promising avenue for the production of chiral alcohols. nih.govresearchgate.netresearchgate.net By modifying the metabolic pathways of an organism, it is possible to direct the flow of carbon from simple feedstocks towards the synthesis of a desired product. This whole-cell biocatalysis approach has the advantage of in-situ cofactor regeneration, which is often a limiting factor in isolated enzyme systems. rsc.org The development of a metabolically engineered organism for the production of this compound could provide a highly sustainable and cost-effective manufacturing process.

Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Substrate Scope

The development of new and more efficient catalytic systems is at the heart of advancing the enantioselective synthesis of chiral branched unsaturated alcohols. A significant focus of current research is on expanding the substrate scope of existing catalytic methods and improving their enantioselectivity. mdpi.comacs.orgnih.govnih.govnih.govrsc.orgresearchgate.netorganic-chemistry.orgmit.eduacs.orgnih.govnih.gov

For the synthesis of homoallylic alcohols, a class of compounds to which this compound belongs, a variety of new catalytic systems are being explored. These include catalysts based on palladium, acs.orgnih.gov copper, mit.edu and chiral phosphoric acids. nih.govorganic-chemistry.orgnih.gov For instance, the merger of palladium catalysis with photoredox catalysis has enabled the highly regio- and enantioselective allylic alkylation of various nucleophiles. acs.org Copper-hydride catalyzed allylation of ketones with 1,3-dienes provides a mild and efficient route to chiral tertiary alcohols with high functional group tolerance. mit.edu

A key challenge in asymmetric catalysis is the development of catalysts that are not only highly selective but also broadly applicable to a wide range of substrates. nih.gov Often, a catalyst that works well for one type of substrate may show poor performance with another. Therefore, there is a continuous effort to design new chiral ligands and catalyst systems that can overcome these limitations. The use of synergistic dual catalytic systems, where two different catalysts work in concert to promote a transformation, is a promising strategy to achieve higher levels of selectivity and reactivity. acs.orgnih.gov The development of such advanced catalytic systems will be crucial for the efficient and selective synthesis of structurally diverse chiral alcohols.

| Catalytic System | Application | Key Features |

| Palladium/Photoredox Catalysis | Enantioselective α-allylation of anilines | High regioselectivity and enantioselectivity, mild reaction conditions acs.org |

| Copper-Hydride Catalysis | Enantioselective ketone allylation with 1,3-dienes | High functional group compatibility, excellent yield and stereoselectivity mit.edu |

| Chiral Phosphoric Acid Catalysis | Asymmetric allylation of aldehydes and ketones | High enantioselectivity, formation of tertiary chiral alcohols nih.govnih.gov |

| Palladium/Boron Hybrid Catalysis | Synthesis of α-allyl carboxylic acids | Enantiomeric excess values up to 99% acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.